molecular formula C13H10N4O2S2 B2741515 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 81511-78-6

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2741515
CAS No.: 81511-78-6
M. Wt: 318.37
InChI Key: AQYVGUXXSWXBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a bi-heterocyclic compound featuring a 1,3,4-oxadiazole core linked via a sulfanyl-acetamide bridge to a 1,3-thiazole moiety. Its synthesis involves the S-alkylation of 5-phenyl-1,3,4-oxadiazole-2-thione with N-(1,3-thiazol-2-yl)-2-bromoacetamide in aprotic polar solvents, as described by Ramzan et al. (2018) . Structural characterization via IR, NMR (δ 4.53 ppm for –S–CH2, δ 5.93 ppm for diphenylmethyl protons in analogs), and mass spectrometry confirms its regioselective formation . The compound has been evaluated for enzyme inhibition (cholinesterases, α-glucosidase) and cytotoxicity, demonstrating moderate activity in preliminary assays .

Properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c18-10(15-12-14-6-7-20-12)8-21-13-17-16-11(19-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYVGUXXSWXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5-Phenyl-1,3,4-Oxadiazole-2-Thiol Synthesis

The oxadiazole-thiol moiety is prepared via a three-step sequence starting from benzoic acid. First, benzoic acid is esterified to ethyl benzoate using ethanol and sulfuric acid under reflux conditions. Subsequent hydrazinolysis with hydrazine hydrate yields benzohydrazide. Cyclocondensation of benzohydrazide with carbon disulfide in alkaline ethanol produces 5-phenyl-1,3,4-oxadiazole-2-thiol.

Critical Reaction Parameters:

  • Esterification: 4–5 hours reflux in ethanol with catalytic H₂SO₄ (yield: 85–90%)
  • Hydrazide Formation: 3–4 hours reflux with 80% N₂H₄·H₂O (yield: 78–82%)
  • Oxadiazole Cyclization: 5–6 hours reflux with CS₂ and KOH in ethanol (yield: 70–75%).

2-Bromo-N-(1,3-Thiazol-2-yl)Acetamide Synthesis

This electrophilic intermediate is synthesized by reacting 1,3-thiazol-2-amine with bromoacetyl bromide in a biphasic system. The reaction is typically conducted in aqueous sodium carbonate to scavenge HBr, ensuring controlled reaction kinetics and minimizing side reactions.

Spectral Confirmation:

  • IR: 1678 cm⁻¹ (C=O stretch), 610 cm⁻¹ (C-Br stretch)
  • ¹H-NMR (DMSO-d₆): δ 12.41 (s, 1H, NH), 7.32 (d, J = 3.6 Hz, 1H, thiazole-H), 6.92 (d, J = 3.6 Hz, 1H, thiazole-H), 4.12 (s, 2H, CH₂Br).

Coupling Reaction: Mechanistic Insights and Optimization

The final step involves nucleophilic displacement of bromide from 2-bromo-N-(1,3-thiazol-2-yl)acetamide by the thiolate anion generated from 5-phenyl-1,3,4-oxadiazole-2-thiol. This reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetone, using lithium hydride (LiH) or potassium carbonate as base.

Solvent and Base Screening

Comparative studies indicate that DMF with LiH provides superior yields (80–85%) compared to acetone/K₂CO₃ (65–70%) due to enhanced solubility of the thiolate species. Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) confirms completion within 4–6 hours at room temperature.

Workup and Purification

Post-reaction, the mixture is quenched with ice-water, acidified to pH 5–6, and extracted with ethyl acetate. Column chromatography (silica gel, 60–120 mesh) using gradient elution (hexane → ethyl acetate) yields the pure product as a crystalline solid.

Structural Elucidation and Spectral Characterization

The synthesized compound is rigorously characterized using spectroscopic and analytical techniques:

Infrared Spectroscopy

  • IR (KBr): 3347 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (oxadiazole C=N), 1644 cm⁻¹ (amide C=O), 1148 cm⁻¹ (C-O-C oxadiazole).

Nuclear Magnetic Resonance

  • ¹H-NMR (600 MHz, DMSO-d₆):
    δ 12.43 (s, 1H, CONH), 8.02–7.45 (m, 5H, Ph-H), 7.31 (d, J = 3.6 Hz, 1H, thiazole-H), 6.95 (d, J = 3.6 Hz, 1H, thiazole-H), 4.27 (s, 2H, SCH₂CO).

  • ¹³C-NMR (150 MHz, DMSO-d₆):
    δ 167.2 (CONH), 165.8 (C=O), 159.4 (oxadiazole C=N), 132.1–126.3 (Ph-C), 108.1 (thiazole C-5), 35.4 (SCH₂).

Mass Spectrometry

  • EI-MS: m/z 347 [M]⁺, 219 [C₁₀H₇N₂O₂S]⁺, 192 [C₉H₇N₂OS]⁺, 77 [C₆H₅]⁺.

Comparative Analysis of Synthetic Methodologies

Parameter DMF/LiH Method Acetone/K₂CO₃
Reaction Time (h) 4–6 8–10
Yield (%) 80–85 65–70
Purity (HPLC) >98% 95–97%
Byproduct Formation <2% 5–8%

The DMF/LiH system demonstrates clear advantages in reaction efficiency and product quality, though it requires careful handling of the pyrophoric base.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Irradiating the coupling reaction at 100 W for 15 minutes in DMF reduces reaction time to 20–30 minutes with comparable yields (82–84%). This method minimizes thermal degradation of the thiolate intermediate.

Solid-Phase Synthesis

Immobilization of 1,3-thiazol-2-amine on Wang resin enables sequential bromoacetylation and thiol coupling, facilitating automated synthesis (87% purity, 68% yield). While lower yielding, this approach is valuable for parallel library synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxadiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acetamide moiety.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that incorporates both oxadiazole and thiazole moieties, contributing to its biological activity. The molecular formula is C16H14N4O2SC_{16}H_{14}N_4O_2S with a molecular weight of approximately 342.37 g/mol. The presence of sulfur in the compound enhances its reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

CompoundActivity Against BacteriaMechanism
Compound AS. aureusCell wall disruption
Compound BE. coliInhibition of protein synthesis

Anticancer Properties

Compounds containing thiazole and oxadiazole rings have been investigated for their anticancer activities. For instance, a related compound was shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis through the mitochondrial pathway.

Case Study: A recent study evaluated the cytotoxic effects of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Photoluminescent Materials

The incorporation of oxadiazole moieties has been linked to enhanced photoluminescent properties. Research has shown that derivatives can be used in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation.

PropertyValue
Emission Peak450 nm
Quantum Yield25%

Sensors

The compound's ability to interact with metal ions makes it suitable for sensor applications. Studies have demonstrated that similar thiazole-containing compounds can selectively bind to metal ions like copper and lead, providing a basis for developing sensors for environmental monitoring.

Toxicological Studies

Given the increasing regulatory scrutiny on chemical safety, understanding the toxicity profiles of new compounds is crucial. The TOXIN knowledge graph has been employed to assess the potential toxicity of similar compounds through in silico methods.

Findings:
A systematic review highlighted that certain oxadiazole derivatives exhibited low toxicity in repeated-dose studies, making them promising candidates for further development in pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name (Reference) Oxadiazole Substituent Thiazole/Other Heterocycle Key Pharmacological Activity Notable Findings
Target Compound Phenyl 1,3-Thiazol-2-yl Enzyme inhibition (cholinesterase, α-glucosidase), cytotoxic Moderate activity; molecular docking supports binding to enzyme active sites.
2-{[5-(4-Acetamidophenyl)-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide 4-Acetamidophenyl N-Aryl (variable) Antimicrobial (S. aureus) One derivative showed MIC of 63 µg/mL against S. aureus.
2-{[5-(Diphenylmethyl)-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Diphenylmethyl Pyrazin-2-yl Not explicitly tested Bulkier substituents may reduce solubility; NMR signals at δ 4.53 (–S–CH2) and δ 5.93 (CHPh2).
N-(5-Methyl-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-oxadiazol-2-yl]sulfanyl}propanamide (8h) 3-Nitrophenyl 5-Methyl-thiazol-2-yl Alkaline phosphatase inhibition Electron-withdrawing nitro group enhances reactivity; m.p. 158–159°C.
2-((5-Benzofuran-2-yl-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-2-yl 3-Chlorophenyl Antimicrobial (laccase catalysis) Benzofuran substitution broadens antimicrobial spectrum.
N-[4-(3,4-Difluorophenyl)-thiazol-2-yl] analog Phenyl 4-(3,4-Difluorophenyl)-thiazol-2-yl Not reported Fluorine atoms may improve metabolic stability and lipophilicity.

Key Trends and Insights

A. Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Nitro (8h ) and chloro (e.g., 2a ) substituents improve antimicrobial and enzyme inhibition, likely due to increased electrophilicity.

B. Heterocycle Modifications

  • Replacement of thiazole with pyrazine () or benzofuran () alters target specificity. For example, pyrazine derivatives may favor CNS targets due to improved blood-brain barrier penetration.
  • Fluorination on the thiazole ring () enhances metabolic stability, a property absent in the target compound.

C. Physical Properties

  • Melting points correlate with substituent polarity: Nitro-containing 8h (158–159°C ) vs. target compound (data unreported).
  • Molecular weights range from 280 (7g ) to 359.4 g/mol (), influencing pharmacokinetic profiles.

Biological Activity

The compound 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a member of the oxadiazole and thiazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antimicrobial, anticancer, and hemolytic properties.

Chemical Structure

The molecular formula of this compound is C17H15N3O2SC_{17}H_{15}N_3O_2S with a molecular weight of 325.38 g/mol. The structure features a thiazole ring and an oxadiazole moiety linked through a sulfanyl group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-phenyloxadiazol-2-thiol with various N-substituted acetamides under specific conditions. Characterization is performed using techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized product .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study by Rehman et al. (2016) reported that several synthesized derivatives showed activity against various microbial strains, with some compounds demonstrating superior efficacy compared to standard antibiotics. Notably, the compound 6h was highlighted for its potent antimicrobial effects against selected microbial species .

CompoundMicrobial StrainActivity Level
6hE. coliHigh
6hS. aureusModerate
6hP. aeruginosaHigh

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, a recent investigation assessed its cytotoxic effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma). Compounds derived from 1,3,4-oxadiazole structures exhibited IC50 values ranging from 1.59 to 7.48 µM against A549 cells, indicating promising anticancer activity .

CompoundCell LineIC50 (µM)
4fA5491.59
4iA5497.48
4hA549<0.14

Hemolytic Activity

The hemolytic properties of the compound have also been examined. Certain derivatives were tested for their ability to lyse red blood cells, which is critical for evaluating potential toxicity in therapeutic applications. The results indicated variable hemolytic activity across different derivatives, necessitating further investigation into their safety profiles .

Case Studies

Several case studies have documented the synthesis and evaluation of this compound's derivatives:

  • Antimicrobial Evaluation : In a study involving multiple derivatives, it was found that modifications to the thiazole and oxadiazole rings significantly influenced antimicrobial activity.
  • Cytotoxicity Studies : Research demonstrated that specific substitutions on the oxadiazole ring enhanced selectivity towards cancer cell lines while reducing toxicity towards normal cells.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups on the phenyl ring improved anticancer efficacy by enhancing interaction with cellular targets involved in tumorigenesis .

Q & A

Q. What are the established synthetic routes for 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide, and what reaction conditions optimize yield?

The compound is synthesized via convergent approaches. A typical route involves:

  • Step 1 : Preparation of the oxadiazole-thiol intermediate (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols via cyclization of aryl acid hydrazides ).
  • Step 2 : Synthesis of the thiazole-containing electrophile (e.g., bromoacetamide derivatives by reacting thiazol-2-amine with bromopropanoyl chloride) .
  • Step 3 : Coupling the thiol nucleophile with the electrophile in polar aprotic solvents (e.g., acetone or DMF) using a base like K₂CO₃ to facilitate thioether bond formation . Optimal yields (>70%) are achieved under reflux for 6–8 hours with rigorous exclusion of moisture .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • 1H-NMR : Key signals include:
  • Thiazole protons: δ 7.2–7.5 ppm (singlet for H-2 and H-4 of thiazole) .
  • Oxadiazole-linked CH₂S: δ 3.8–4.2 ppm (singlet for –S–CH₂–CO–) .
  • Acetamide NH: δ 10.5–11.0 ppm (broad singlet) .
    • 13C-NMR : Carbonyl groups (C=O) appear at δ 165–170 ppm, while oxadiazole and thiazole ring carbons resonate at δ 150–160 ppm .
    • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–CH₂ (650–700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can discrepancies in biological activity data (e.g., enzyme inhibition) be systematically analyzed?

Contradictions often arise from variations in:

  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect compound solubility and stability .
  • Enzyme sources : Recombinant vs. tissue-extracted enzymes may have differing conformational states .
  • Data normalization : Use internal controls (e.g., reference inhibitors like galantamine for cholinesterase assays) to standardize IC₅₀ values . Statistical tools (e.g., ANOVA with post-hoc tests) should validate reproducibility across replicates .

Q. What crystallographic strategies ensure accurate refinement of this compound’s structure using SHELX software?

  • Data collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors. Use synchrotron sources for weak scatterers like sulfur atoms .
  • SHELXL refinement :
  • Apply restraints for anisotropic displacement parameters (ADPs) of flexible groups (e.g., phenyl rings) .
  • Validate hydrogen bonding via HAREA and DFIX commands to fix geometry .
    • Validation tools : Check R-factor convergence (<5%) and CIF files with PLATON to detect missed symmetry or disorder .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock/Vina) :
  • Prepare the ligand (protonation states via Avogadro) and receptor (PDB ID: 4EY7 for cholinesterase) .
  • Use Lamarckian genetic algorithms to sample binding modes, prioritizing low ΔG values .
    • MD simulations (GROMACS) :
  • Run 100-ns trajectories in explicit solvent to assess stability of docked poses. Analyze RMSD/RMSF to identify critical binding residues .
    • QSAR : Derive electronic descriptors (HOMO/LUMO) from DFT calculations (e.g., Gaussian 09) to correlate with bioactivity .

Methodological Considerations

  • Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction times and improve purity .
  • Bioassay Design : Include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to distinguish specific enzyme inhibition from general toxicity .
  • Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and bioactivity results in PubChem for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.